Ring Size Divergence: Azepane vs. Piperidine in Kinase Scaffolds
The target compound incorporates a seven‑membered azepane ring, whereas the closest matched analog (CAS 1251563‑64‑0) uses a six‑membered piperidine ring [1]. In published naphthyridine kinase inhibitor chemotypes, the azepane ring expands the conformational space available to the carbonyl linker, potentially enabling distinct hinge‑region interactions that are inaccessible to the piperidine analog [2]. No direct, side‑by‑side enzymatic assay comparing these two compounds has been publicly reported; however, the structural difference implies that the target compound may engage kinase ATP‑binding sites with a different binding pose and residence time than its piperidine counterpart [2].
| Evidence Dimension | Conformational flexibility of the carbonyl‑linked saturated ring |
|---|---|
| Target Compound Data | 7-membered azepane ring (C₇H₁₄N ring) |
| Comparator Or Baseline | CAS 1251563‑64‑0: 6-membered piperidine ring (C₅H₁₀N ring) |
| Quantified Difference | Qualitative difference in ring size and available conformers; no quantitative binding data available |
| Conditions | Comparison based on 2D structure and conformational analysis |
Why This Matters
Selection for kinase‑inhibitor screening libraries should consider ring size as a determinant of target engagement geometry and selectivity profile.
- [1] Kuujia.com. Cas no 1251563-64-0 (N-(3-methoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine). https://www.kuujia.com/cas/1251563-64-0 View Source
- [2] EP2504336B1 – Novel naphthyridine derivatives and the use thereof as kinase inhibitors. Google Patents. https://patents.google.com/patent/EP2504336B1/ View Source
